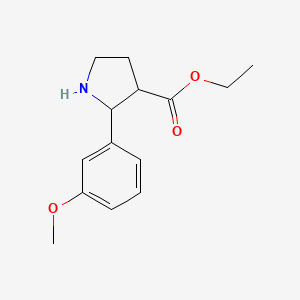

Ethyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate

Description

Ethyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a 3-methoxyphenyl substituent at the 2-position and an ethyl ester group at the 3-position of the pyrrolidine ring. The pyrrolidine scaffold is notable for its conformational flexibility, while the methoxyphenyl and ester groups contribute to its electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name |

ethyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-3-18-14(16)12-7-8-15-13(12)10-5-4-6-11(9-10)17-2/h4-6,9,12-13,15H,3,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYJEHIJBCJTDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC1C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3-methoxybenzaldehyde with ethyl pyrrolidine-3-carboxylate under specific conditions. The reaction is often carried out in the presence of a catalyst such as piperidine and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of Ethyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural and molecular differences between Ethyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate and related compounds:

Key Observations:

- Pyrrolidine vs. Pyridine Cores: While Ethyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate has a saturated pyrrolidine ring, pyridine-based analogs (e.g., 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone) exhibit aromaticity, leading to differences in electronic properties and π-π interactions.

- Substituent Effects: The 3-methoxyphenyl group enhances lipophilicity and may facilitate interactions with hydrophobic binding pockets in biological targets.

Physicochemical Properties

- Lipophilicity : The 3-methoxyphenyl group increases logP compared to the dimethyl-oxo analog (estimated logP ~2.5 vs. ~1.8), favoring membrane permeability.

- Solubility : The ethyl ester group in both pyrrolidine derivatives improves solubility in organic solvents, but the pyridine-based compound may exhibit higher aqueous solubility due to its aromatic nitrogen.

Biological Activity

Ethyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate features a pyrrolidine core with a methoxy-substituted phenyl group and an ethyl ester functional group. The presence of the methoxy group is believed to enhance the compound's electronic properties, potentially influencing its biological interactions.

The biological activity of Ethyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate enzymatic activity, leading to therapeutic effects such as:

- Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth, particularly against Gram-positive bacteria.

- Anti-inflammatory Properties : There is evidence suggesting that it may reduce inflammation through modulation of inflammatory pathways.

Antimicrobial Activity

Research indicates that Ethyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate exhibits antimicrobial properties. A study reported its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 12.5 | Ciprofloxacin | 2 |

| Escherichia coli | 25 | Amoxicillin | 16 |

Anti-inflammatory Activity

In vitro studies have demonstrated that Ethyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate can inhibit the production of pro-inflammatory cytokines, suggesting potential for treating inflammatory diseases.

Case Studies and Research Findings

-

Study on Antimicrobial Effects :

A recent study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity, supporting its potential as a therapeutic agent in treating bacterial infections . -

Investigation of Anti-inflammatory Properties :

Another research focused on the anti-inflammatory effects of the compound in a murine model. The findings revealed a reduction in inflammation markers, suggesting that Ethyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate could be beneficial in managing inflammatory conditions . -

Molecular Docking Studies :

Molecular docking simulations have been performed to predict the binding affinity of Ethyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate to various biological targets. These studies indicate that the compound may effectively bind to specific enzymes involved in metabolic pathways, further elucidating its mechanism of action .

Future Directions

Further research is required to fully understand the pharmacological profile of Ethyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate. Key areas for future investigation include:

- In vivo Studies : To assess the efficacy and safety profiles in animal models.

- Clinical Trials : To evaluate therapeutic potential in humans.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate, and how can reaction conditions be optimized?

- Synthetic Routes : Common methods include multi-step organic reactions starting with pyrrolidine derivatives and 3-methoxyphenyl precursors. Key steps involve esterification, nucleophilic substitution, and cyclization. For example, heating under reflux with coupling agents (e.g., DCC) and solvents like dichloromethane or dimethylformamide is typical .

- Optimization Strategies :

- Temperature Control : Prolonged reflux (e.g., 12–24 hours) ensures complete conversion.

- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the product .

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) may enhance reaction efficiency.

Q. What analytical techniques are essential for characterizing this compound, and how are purity and structural integrity validated?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms ester/ether linkages .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight.

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

- Validation : Cross-referencing experimental spectra with computational predictions (e.g., PubChem data ) resolves ambiguities.

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in Ethyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate?

- Methodology :

Data Collection : Single-crystal X-ray diffraction determines bond lengths/angles.

Structure Solution : SHELXD/SHELXS (for phase determination) and SHELXL (for refinement) .

Visualization : WinGX/ORTEP generates anisotropic displacement ellipsoids and packing diagrams .

- Conformational Analysis : Apply Cremer-Pople puckering parameters to quantify pyrrolidine ring distortion (e.g., amplitude q and phase angle φ), which may influence biological activity .

Q. How do discrepancies in spectroscopic data (e.g., NMR chemical shifts) arise, and how can they be methodologically resolved?

- Sources of Discrepancy :

- Dynamic Effects : Ring puckering or rotational isomerism alters proton environments .

- Solvent/Salt Effects : Polar solvents or hydrochloride salts (common in derivatives ) shift signals.

- Resolution Strategies :

- Variable-Temperature NMR : Identifies conformational exchange broadening.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict shifts for comparison .

Q. What role does the pyrrolidine ring conformation play in modulating biological interactions, and how can this be experimentally probed?

- Biological Relevance : The puckered ring may enhance binding to targets (e.g., enzymes or receptors) via steric complementarity .

- Experimental Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.